Vinylamine

描述

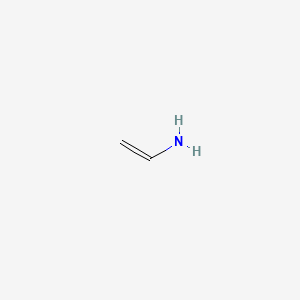

Vinylamine is an organic compound characterized by the presence of a vinyl group attached to an amine group. Its chemical structure is represented as CH₂=CHNH₂. This compound is a monomer that can polymerize to form polythis compound, a polymer with significant industrial and scientific applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: Vinylamine is typically synthesized through the hydrolysis of N-vinylformamide. The process involves the following steps:

N-vinylformamide Synthesis: This compound is prepared by reacting acetylene with formamide in the presence of a catalyst.

Hydrolysis: N-vinylformamide is then hydrolyzed under acidic or basic conditions to produce this compound and formic acid as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of N-vinylformamide. The reaction is carried out in reactors designed to handle the exothermic nature of the hydrolysis process. The resulting this compound is then purified through distillation or other separation techniques to obtain the desired purity.

化学反应分析

Types of Reactions: Vinylamine undergoes various chemical reactions, including:

Polymerization: this compound can polymerize to form polythis compound, a polymer with high primary amine content.

Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.

Substitution: The amine group in this compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or other polymerization initiators.

Oxidation: Typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Often involves reagents like alkyl halides or acyl chlorides.

Major Products:

Polythis compound: Formed through polymerization.

Oximes and Nitriles: Formed through oxidation.

Substituted Vinylamines: Formed through substitution reactions.

科学研究应用

Polymer Chemistry

1.1 Synthesis of Polyvinylamine and Copolymers

This compound is primarily utilized in the synthesis of polythis compound (PVAm) and its copolymers. PVAm exhibits high water solubility and a substantial density of primary amines, making it suitable for various applications:

- Water Treatment : PVAm is used as a flocculant in water purification processes due to its ability to bind and remove contaminants effectively. Its copolymers, such as poly(this compound-co-sodium acrylate), have been shown to enhance the tensile strength and folding endurance of paper products by 44% and 48%, respectively .

- Paper Industry : The copolymerization of this compound with other monomers improves the retention of fillers in paper manufacturing, enhancing the quality and durability of the final product .

1.2 Functionalization of Surfaces

This compound derivatives are also employed to modify surfaces for improved functionality:

- Gas Membrane Separation : PVAm-based membranes are effective for gas separation processes due to their selective permeability properties .

- Nanoparticle Functionalization : The high density of amine groups in PVAm allows for effective functionalization of nanoparticles, which can be utilized in drug delivery systems and catalysis .

Environmental Applications

2.1 Wastewater Treatment

This compound copolymers serve as coagulants in wastewater treatment processes:

- Food Processing Waste : Research indicates that polymers containing this compound can effectively treat food processing waste slurries, enhancing the removal of suspended solids and organic matter from wastewater .

Material Science

3.1 Coatings and Adhesives

This compound-based polymers are utilized in coatings and adhesives due to their excellent adhesion properties:

- Adhesive Formulations : The incorporation of this compound into adhesive formulations has been shown to improve bonding strength and durability .

3.2 Biomedical Applications

This compound's biocompatibility makes it a candidate for biomedical applications:

- Drug Delivery Systems : The ability to modify PVAm allows for the design of drug delivery systems that can release therapeutic agents in a controlled manner .

Case Study 1: Paper Strength Additives

A study on poly(this compound-co-sodium acrylate) demonstrated that this copolymer significantly increased paper strength properties compared to traditional additives. The optimal synthesis conditions included a hydrolysis temperature of 80 °C and specific concentrations of reactants, leading to enhanced performance metrics in tensile strength and folding endurance .

Case Study 2: Water Purification

Research on PVAm's application as a flocculant revealed that it effectively removes impurities from water sources, showcasing its potential for large-scale environmental remediation efforts. The polymer's ability to interact with various contaminants highlights its utility in sustainable practices .

作用机制

The primary mechanism by which vinylamine and its derivatives exert their effects is through the interaction of the amine group with various molecular targets. In biological systems, polythis compound can form complexes with negatively charged molecules like DNA, facilitating gene delivery. In industrial applications, the cationic nature of polythis compound allows it to bind to anionic contaminants, aiding in water purification.

相似化合物的比较

Polyethyleneimine: Another polymer with high amine content, used in similar applications.

Polyvinylpyrrolidone: A polymer with different functional groups but used in similar biomedical applications.

Uniqueness: Vinylamine is unique due to its high primary amine content, which imparts strong cationic properties. This makes it particularly effective in applications requiring strong interactions with anionic species, such as water treatment and gene delivery.

生物活性

Vinylamine is a compound with significant biological activity, primarily recognized for its role in various synthetic and therapeutic applications. This article delves into the biological effects, mechanisms of action, and potential therapeutic uses of this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound (VAm) is an amino compound characterized by the presence of a vinyl group (–CH=CH2) attached to an amine. Its structural formula is represented as follows:

This unique structure allows this compound to participate in various chemical reactions, including polymerization and functionalization, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, N-doped carbon dots derived from poly(this compound) exhibited potent antibacterial activity against various bacterial strains, particularly Gram-positive bacteria like Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth, suggesting potential applications in antimicrobial therapies .

Cytotoxicity and Anticancer Activity

This compound has also been investigated for its cytotoxic effects against cancer cell lines. A study on vinylamycin analogues, which include this compound structures, demonstrated significant activity against K562 leukemia cells with an IC50 value of 0.64 μM. This indicates that modifications to the this compound structure can enhance its anticancer efficacy while maintaining low toxicity levels .

Table 1 summarizes the cytotoxic effects of various this compound derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Vinylamycin | K562 | 0.64 | High potency |

| This compound derivative | MCF-7 | 4.86 | Moderate potency |

| Other analogues | Various | Varies | Structure-dependent activity |

The mechanisms underlying the biological activity of this compound and its derivatives are multifaceted. For antimicrobial activity, it is suggested that this compound disrupts bacterial cell membranes or inhibits critical enzymatic functions within microbial cells . In the context of cancer therapy, the cytotoxicity may be attributed to the induction of apoptosis in cancer cells, likely mediated through pathways involving reactive oxygen species (ROS) generation and DNA damage .

Case Study 1: Vinyl Chloride Exposure

A significant body of research has focused on vinyl chloride, a compound closely related to this compound. Workers exposed to vinyl chloride have shown increased risks for various cancers, including liver and brain cancers. The epidemiological studies indicated that high exposure levels correlate with specific malignancies such as angiosarcoma . Although this case primarily concerns vinyl chloride, it underscores the importance of understanding the biological implications of related compounds like this compound.

Case Study 2: Anticancer Efficacy in Animal Models

In vivo studies using zebrafish xenograft models have demonstrated that certain this compound derivatives maintain their anticancer activity under hypoxic conditions, which are often encountered in solid tumors. These findings suggest that structural modifications to this compound can enhance therapeutic efficacy in challenging tumor microenvironments .

属性

IUPAC Name |

ethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N/c1-2-3/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMKPFRHYYNDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N | |

| Record name | ETHYLENEAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6465 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26336-38-9 | |

| Record name | Poly(vinylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26336-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2075053 | |

| Record name | Vinylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Usually colorless to light colored liquids with an ammonia-like odor. Flammable. May be very corrosive to skin, eyes, mucus membranes and metals. They are often used as fungicides and to manufacture other chemicals. | |

| Record name | ETHYLENEAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6465 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

593-67-9, 26336-38-9 | |

| Record name | ETHYLENEAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6465 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyleneamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(vinylamine) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethenamine, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethenamine, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B57U1A0H6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。